Product packaging for 4-(3,4-Dichlorophenyl)-4-piperidinol(Cat. No.:CAS No. 21928-32-5)

4-(3,4-Dichlorophenyl)-4-piperidinol

Cat. No.: B1627589
CAS No.: 21928-32-5
M. Wt: 246.13 g/mol
InChI Key: CHFUSNXDQCWMGF-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-4-piperidinol is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl2NO B1627589 4-(3,4-Dichlorophenyl)-4-piperidinol CAS No. 21928-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUSNXDQCWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595506
Record name 4-(3,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-32-5
Record name 4-(3,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Piperidine Scaffold: a Privileged Structure in Bioactive Molecules

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceutical agents. lifechemicals.com Its prevalence is underscored by its presence in numerous natural products, synthetic drugs, and agrochemicals. lifechemicals.com There are over a hundred commercially available drugs that incorporate the piperidine substructure, spanning a broad spectrum of therapeutic applications including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic agents. lifechemicals.com

The significance of the piperidine scaffold in medicinal chemistry can be attributed to several key features:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

Improved Physicochemical Properties: The incorporation of a piperidine moiety can enhance a compound's solubility, a critical factor for drug absorption and distribution.

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional structure that can lead to more specific and higher-affinity interactions with the binding sites of proteins, an advantage over flat aromatic rings. lifechemicals.com

Pharmacokinetic and Pharmacodynamic Modulation: The piperidine scaffold often leads to improved pharmacokinetic profiles, influencing how a drug is absorbed, distributed, metabolized, and excreted. researchgate.net This can result in enhanced efficacy and a better safety profile.

The strategic integration of piperidine rings into drug candidates continues to be a valuable approach for developing novel therapeutics with improved properties. researchgate.net

Dichlorophenyl Substitutions: Enhancing Pharmaceutical Agents

Halogen atoms, particularly chlorine, can influence a molecule in several ways:

Increased Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity (fat-solubility) of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: Chlorine atoms can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life and duration of action.

Receptor Binding: The electron-withdrawing nature and size of chlorine atoms can alter the electronic distribution of the phenyl ring and create specific interactions, such as halogen bonding, with amino acid residues in the binding pocket of a target protein. This can lead to increased potency and selectivity.

Specifically, the 3,4-dichloro substitution pattern has been explored in various therapeutic areas. For instance, analogs of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones have been investigated to improve oral absorption in the development of new drugs. nih.gov

The Research Trajectory of 4 3,4 Dichlorophenyl 4 Piperidinol and Its Analogs

Established Synthetic Routes to the Core Piperidinol Structure

The construction of the 4-aryl-4-piperidinol moiety can be achieved through several reliable synthetic strategies. These methods primarily focus on the formation of the piperidine ring and the introduction of the aryl and hydroxyl groups at the 4-position.

A common and straightforward method for the synthesis of this compound involves the reduction of the corresponding ketone, 4-(3,4-dichlorophenyl)-4-piperidone. Piperidones are valuable intermediates in the preparation of piperidines and their derivatives. dtic.mil The reduction of 4-piperidones can be accomplished using various reducing agents. dtic.mil

Hydride reagents are typically employed for this transformation. For instance, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the carbonyl group to a hydroxyl group. dtic.mil The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

A general synthetic scheme for this reduction is presented below:

Scheme 1: Reduction of 4-(3,4-Dichlorophenyl)-4-piperidone

The synthesis of the precursor, 4-(3,4-dichlorophenyl)-4-piperidone, can be achieved through methods such as the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation. dtic.milsciencemadness.org

Nucleophilic substitution reactions are fundamental in the synthesis and derivatization of the this compound scaffold, particularly for introducing various substituents on the piperidine nitrogen. N-alkylation is a common strategy to modify the properties of the parent compound. sciencemadness.org

A typical N-alkylation reaction involves the treatment of this compound with an alkyl halide in the presence of a base. The base deprotonates the piperidine nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. A variety of bases and solvents can be employed, with the choice depending on the specific substrate and alkylating agent. sciencemadness.org

Reductive amination is another powerful method for N-alkylation. This approach involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. sciencemadness.org For instance, the reaction of 4-piperidone with phenylacetaldehyde followed by reduction with sodium triacetoxyborohydride (STAB) is a known method for N-alkylation. sciencemadness.org

A study on the synthesis of N-substituted piperidines utilized a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net This was followed by N-alkylation with various electrophiles to introduce two or three-carbon chains on the piperidine nitrogen. researchgate.net

Starting MaterialReagentProductReference
N-Boc-piperidin-4-one3,4-dichloroaniline, NaBH(OAc)₃tert-Butyl 4-(3,4-dichlorophenylamino)piperidine-1-carboxylate researchgate.net
4-(3,4-dichlorophenylamino)piperidineBromoacetonitrile, K₂CO₃2-(4-(3,4-dichlorophenylamino)piperidin-1-yl)acetonitrile researchgate.net
4-(3,4-dichlorophenylamino)piperidine2-Iodoethanol, K₂CO₃2-(4-(3,4-dichlorophenylamino)piperidin-1-yl)ethanol researchgate.net

Advanced Synthetic Strategies for Analogue Derivatization

To explore the structure-activity relationships of this compound-based compounds, more advanced synthetic strategies are employed to create a diverse range of functionalized analogues.

The synthesis of functionalized analogues of this compound often requires multi-step reaction sequences. These pathways allow for the introduction of various substituents and the construction of more complex molecular architectures.

For example, a multi-step synthesis was employed to create a novel analogue of the DPP-4 inhibitor Alogliptin, which features a spirocyclic moiety on the piperidine ring. beilstein-journals.org This synthesis involved the construction of a functionalized cyclopropane ring, followed by the assembly of the piperidine ring via a Dieckmann cyclization of a diester intermediate. beilstein-journals.org The resulting piperidin-4-one was then further functionalized. beilstein-journals.org While not specific to the 3,4-dichlorophenyl substitution, this methodology demonstrates a viable pathway for creating complex piperidinol analogues.

Another example is the synthesis of piperidinol analogs with antituberculosis activity. nih.gov In this study, a key intermediate, 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (B1584277), was synthesized and subsequently N-alkylated with various epoxides to generate a library of compounds. nih.gov A similar approach could be applied to synthesize analogues of this compound.

Since this compound possesses a chiral center when substituted at other positions on the piperidine ring, the synthesis of enantiomerically pure forms is often crucial for pharmacological studies. This can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. Common methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers. nih.govmdpi.com For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using HPLC with cellulose-based chiral stationary phases. nih.gov

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched substrate and the product. nih.govwhiterose.ac.uk The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids. nih.gov

Precursor Chemistry and Intermediate Utility in Complex Molecule Synthesis

This compound and its parent scaffold, 4-aryl-4-piperidinol, are valuable intermediates in the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications. nbinno.com The piperidinol moiety provides a versatile handle for further chemical modifications.

The hydroxyl group can be a site for further functionalization, or it can be eliminated to introduce a double bond. The piperidine nitrogen can be readily N-alkylated or N-arylated to introduce various side chains. sciencemadness.org

For instance, 4-(4-chlorophenyl)piperidin-4-ol is a key intermediate in the synthesis of the antipsychotic drug haloperidol and the antidiarrheal agent loperamide. nbinno.com This highlights the importance of the 4-aryl-4-piperidinol scaffold in drug discovery and development. The 3,4-dichloro substitution pattern on the phenyl ring is also a common feature in many biologically active compounds, suggesting that this compound could serve as a key building block for the synthesis of novel therapeutic agents.

The synthesis of 2,2-diaryl-4-(4-aryl-4-hydroxy-piperidino)-butyramides involves the reaction of 4-aryl-4-piperidinols with other intermediates, showcasing the utility of this class of compounds as nucleophiles in the construction of larger molecules. google.com

Role as an Intermediate in Heterocyclic Compound Synthesis

The 4-aryl-4-piperidinol scaffold is a well-established synthon for the construction of spiro-heterocycles, which are three-dimensional structures containing two rings connected by a single common atom. researchgate.net Specifically, this compound is a suitable precursor for the synthesis of various spirocyclic systems, most notably substituted azaspiro[5.5]undecanes. These spiro compounds are of significant interest in drug discovery due to their rigid conformations, which can lead to precise interactions with biological targets.

The general strategy to construct an azaspiro[5.5]undecane framework from a 4-aryl-4-piperidinol intermediate involves a multi-step sequence. The process typically begins with the derivatization of the piperidine nitrogen, followed by an intramolecular cyclization reaction that forms the second ring of the spiro-system. An acid-catalyzed cyclization is a common method to achieve this transformation. While specific examples detailing the cyclization of this compound are not prevalent, the established reactivity of this compound class provides a clear synthetic pathway.

For instance, the synthesis of a 1-azaspiro[5.5]undecane derivative would typically proceed via N-alkylation of the piperidinol with a reagent containing a three-carbon chain and a terminal functional group that can participate in cyclization, such as a protected alcohol or an olefin. The subsequent intramolecular cyclization onto the dichlorophenyl ring, often promoted by a strong acid, would then form the desired spirocyclic product. The stability and reactivity of the tertiary carbocation formed at the spiro-center under acidic conditions are key to the success of this cyclization.

Table 1: Representative Synthesis of Azaspiro[5.5]undecane Derivatives
Starting MaterialReaction StepsResulting Heterocycle ClassKey Transformation
This compound1. N-Alkylation with a functionalized propyl group (e.g., 3-bromopropanol). 2. Acid-catalyzed intramolecular cyclization.Substituted Azaspiro[5.5]undecanesSpirocyclization

Derivatization at the Piperidine Nitrogen and Hydroxyl Group

The chemical reactivity of this compound is dominated by the secondary amine within the piperidine ring, which serves as a nucleophilic center for various functionalization reactions. The tertiary hydroxyl group is comparatively less reactive due to steric hindrance.

N-Alkylation: The piperidine nitrogen can be readily alkylated through nucleophilic substitution reactions with various alkyl halides. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed. researchgate.net This reaction allows for the introduction of a wide array of substituents at the nitrogen atom, which is a crucial step in modifying the pharmacological properties of the molecule and in preparing it for subsequent cyclization reactions.

N-Acylation: The secondary amine can also undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. A non-nucleophilic base is often added to scavenge the acid byproduct. This transformation yields N-acylpiperidine derivatives, converting the basic nitrogen into a neutral amide functional group. This modification significantly alters the electronic and steric properties of the piperidine ring.

The tertiary hydroxyl group at the C4 position is sterically hindered, making it significantly less reactive than the piperidine nitrogen. Reactions such as esterification or etherification at this position would require more forcing conditions and are less common compared to the facile derivatization of the nitrogen atom.

Table 2: Examples of Derivatization Reactions
Reaction TypeReagentTypical ConditionsProduct Class
N-AlkylationAlkyl Halide (e.g., Ethyl Bromide, Benzyl Chloride)Base (K₂CO₃ or Et₃N), Solvent (DMF or Acetonitrile), Room Temp. to 70°C1-Alkyl-4-(3,4-dichlorophenyl)-4-piperidinol
N-AcylationAcyl Chloride or Anhydride (e.g., Acetyl Chloride, Benzoyl Chloride)Base (Pyridine or Et₃N), Solvent (CH₂Cl₂), 0°C to Room Temp.1-Acyl-4-(3,4-dichlorophenyl)-4-piperidinol
Reductive AminationAldehyde or Ketone (e.g., Phenylacetaldehyde)Reducing Agent (e.g., NaBH(OAc)₃), Solvent (Dichloroethane)1-Alkyl-4-(3,4-dichlorophenyl)-4-piperidinol

Impact of Substitutions on the Dichlorophenyl Moiety on Biological Activity

The 3,4-dichlorophenyl group is a critical pharmacophore in many biologically active compounds, and its substitution pattern significantly influences their activity. In the context of this compound analogues, research has shown that both the presence and position of the chlorine atoms are often crucial for potent activity.

For instance, in a series of compounds designed as inhibitors of the presynaptic choline (B1196258) transporter, the 4-chloro-3-(trifluoromethyl)phenyl group was identified as a key feature for anti-tuberculosis activity. nih.gov This highlights that while the dichlorophenyl moiety is important, bioisosteric replacement with groups like trifluoromethyl can maintain or even enhance activity.

Studies on other classes of compounds also underscore the importance of the dichlorophenyl substitution. For example, in a series of 1,2,5-oxadiazoles, compounds with a 4-(3,4-dialkoxyphenyl) substitution showed a strong positive impact on activity and cytotoxicity. mdpi.com Specifically, an N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide derivative demonstrated high in vitro activity against Plasmodium falciparum. mdpi.com This suggests that exploring different substitution patterns on the phenyl ring can lead to significant improvements in biological efficacy.

The following table summarizes the impact of various substitutions on the phenyl moiety on the biological activity of related heterocyclic compounds.

Compound Series Substitution on Phenyl Ring Observed Biological Activity Reference
Piperidinol Analogues4-chloro-3-(trifluoromethyl)phenylAnti-tuberculosis activity nih.gov
1,2,5-Oxadiazoles4-(3,4-dialkoxyphenyl)High antiplasmodial activity mdpi.com
1,2,5-Oxadiazoles3-ethoxy-4-methoxyphenylHigh in vitro activity against P. falciparum mdpi.com

Role of the Piperidine Ring and Hydroxyl Group in Pharmacological Potency

The piperidine ring and its substituents are fundamental to the pharmacological profile of this compound and its derivatives. encyclopedia.pubijnrd.org The nitrogen atom within the ring allows for the formation of salts and hydrogen bonds, which are often crucial for receptor binding. nih.gov

Positional Isomerism of the Hydroxyl Group

The position of the hydroxyl group on the piperidine ring can dramatically alter the pharmacological activity of the molecule. In this compound, the tertiary alcohol at the C4 position is a key feature. Moving this hydroxyl group to other positions on the piperidine ring would likely have a significant impact on the compound's ability to interact with its biological target. For example, in a study of 4-hydroxypiperidine (B117109) derivatives as histamine (B1213489) H3 receptor antagonists, the 4-hydroxy group was found to be important for potency. mdpi.com While this study did not directly investigate positional isomers of the hydroxyl group, the consistent use of the 4-hydroxy substitution across active compounds suggests its positional importance.

Stereochemical Influence of the Piperidine Ring

The stereochemistry of the piperidine ring can have a profound effect on the biological activity of its derivatives. The chair conformation of the piperidine ring can place substituents in either axial or equatorial positions, and this orientation can dictate the molecule's interaction with a binding site.

Research on 4-alkyl-4-arylpiperidine derivatives has shown that potent opioid agonists tend to prefer an axial orientation of the 4-aryl group when protonated. nih.gov Conversely, antagonist properties were observed in compounds that favor an equatorial 4-aryl conformation. nih.gov This demonstrates that the spatial arrangement of the phenyl group relative to the piperidine ring is a critical determinant of whether a compound will act as an agonist or an antagonist.

Modifications of the Piperidine Nitrogen: N-Substitution Effects on Activity

The nitrogen atom of the piperidine ring is a common site for chemical modification to explore SAR. nih.gov N-substitution can influence a compound's polarity, basicity, and steric bulk, all of which can affect its pharmacological activity and pharmacokinetic properties.

In a study of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, various substitutions at the nitrogen atom led to compounds with significant analgesic activity. nih.gov This indicates that the piperidine nitrogen can be functionalized to modulate the biological response.

Similarly, in the development of inhibitors for the presynaptic choline transporter, modifications to the piperidine nitrogen were explored. nih.gov It was found that an N-methylpiperidine ether analog was an active compound, demonstrating that small alkyl substitutions on the nitrogen are well-tolerated and can lead to potent molecules. nih.gov

The table below illustrates the effect of different N-substituents on the activity of piperidine derivatives.

Parent Scaffold N-Substituent Observed Activity Reference
4-(4'-chlorophenyl)-4-hydroxypiperidineVariousAnalgesic activity nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesMethylPotent inhibitor of choline transporter nih.gov

Linker Chemistry and Terminal Ring System Variations in Derivative Efficacy

The length and flexibility of the linker are crucial. For example, in a series of histamine H3 receptor antagonists, elongating an aliphatic chain between the piperidine nitrogen and a benzofuranyl residue from two to three methylene (B1212753) groups resulted in a decrease in potency. mdpi.com This suggests that an optimal linker length is required for proper positioning of the terminal ring system within the receptor binding site.

The chemical nature of the linker is also important. The use of cleavable versus non-cleavable linkers in antibody-drug conjugates (ADCs) is a prime example of how linker chemistry can be tailored for specific applications. nih.gov While not directly related to this compound, this principle of linker design is broadly applicable in medicinal chemistry.

The terminal ring system itself plays a vital role in determining the biological activity. In a study of FPMINT analogues as equilibrative nucleoside transporter (ENT) inhibitors, replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety abolished the inhibitory effects. polyu.edu.hk However, the addition of specific substituents to the benzene ring could restore activity, highlighting the importance of the terminal ring's electronic and steric properties. polyu.edu.hk

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govwu.ac.th By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the key structural features that govern activity.

For piperidine-containing compounds, QSAR studies have been successfully applied. For instance, a QSAR analysis of piperine (B192125) analogs as efflux pump inhibitors identified three key descriptors: the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov This model was able to predict the activity of new compounds and explain the importance of specific molecular regions. nih.gov

In another study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase, QSAR modeling was used to develop predictive models for inhibitory activity. researchgate.net These models, built using techniques like multiple linear regression and support vector machines, helped to identify key structural features influencing inhibition. researchgate.net

These examples demonstrate the power of QSAR in understanding the complex relationships between the structure of this compound analogues and their biological activities, thereby guiding the rational design of more potent and selective compounds.

Pharmacological Mechanisms and in Vitro Biological Activities of 4 3,4 Dichlorophenyl 4 Piperidinol Derivatives

Neuropharmacological Profiles and Receptor Interactions

Derivatives of this scaffold have shown interactions with several critical receptors and transporters in the central nervous system, indicating their potential for treating various neurological and psychiatric conditions.

The dopaminergic system is a key target for this class of compounds. The nature of the substituents on the piperidine (B6355638) ring significantly influences the affinity and selectivity for dopamine (B1211576) receptors (D-R) and the dopamine transporter (DAT). miami.edu

Research on meperidine analogues has shown that a 3,4-dichloro substitution on the phenyl ring results in the most potent ligand for the dopamine transporter (DAT) within the tested series. miami.edu Specifically, the 3,4-dichloro derivative 9e was identified as a potent DAT ligand. miami.edu Further studies on metabolites of the neuroleptic drug haloperidol, which share a similar 4-phenyl-4-piperidinol core, provide insight into receptor binding affinities. The metabolite HPTP (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine) demonstrated a much higher affinity for the D2 receptor than the D1 receptor, with Ki values of 329.8 nM and 54.9 µM, respectively. nih.gov Another related metabolite, 4-(4-Chlorophenyl)-4-piperidinol (CPPO) , acts as an antagonist at the dopamine D2 receptor with a reported Ki of 9090.0 nM. ncats.io

While some phenylpiperidine derivatives, such as ACR16 , may lack high in vitro binding affinity for the D2 receptor (Ki > 1 µM), they can still exhibit significant in vivo D2 receptor occupancy and functional activity. researchgate.net This suggests that in vitro binding affinity alone may not fully predict the in vivo neuropharmacological effects of these compounds. researchgate.net The 4,4-difluoropiperidine (B1302736) scaffold has also been used to develop potent and highly selective D4 receptor antagonists, demonstrating the versatility of the piperidine core in targeting specific dopamine receptor subtypes. chemrxiv.org

Table 1: Dopamine Receptor and Transporter Binding Affinities of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Target Binding Affinity (Ki/IC50) Notes Reference
Meperidine analogue (9e) DAT Potent Most potent in its series. miami.edu
HPTP D1 Receptor 54.9 µM Low affinity. nih.gov
HPTP D2 Receptor 329.8 nM Higher affinity for D2 vs D1. nih.gov
CPPO D2 Receptor 9090.0 nM Antagonist activity. ncats.io
ACR16 D2 Receptor >1000 nM Low in vitro affinity but functional in vivo. researchgate.net

| mCPP | DAT | Appreciable Affinity | Also binds to SERT. | nih.gov |

The serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) are primary targets for many antidepressant medications. nih.govnih.gov Derivatives of 4-phenylpiperidine (B165713) have been investigated for their ability to interact with these transporters.

Studies on meperidine analogues revealed that these compounds are generally more selective for SERT over DAT. miami.edu For instance, the m-chlorophenylpiperazine (mCPP ), a related structure, displays an appreciable affinity for SERT with an IC50 value of 230 nM. nih.gov This suggests that the presence of a chlorophenyl group on the piperazine (B1678402) or piperidine ring can confer significant SERT binding. nih.gov

Furthermore, research into novel diphenylbutylpiperazinepyridyl derivatives showed that these compounds could potently inhibit the reuptake of serotonin, noradrenaline, and dopamine in rat brain synaptosomes, highlighting the potential of such scaffolds to act as triple reuptake inhibitors. nih.gov The structure-activity relationship for these transporters can be sensitive; for example, in one series of NE-derived tracers, the introduction of a 3-fluoropropyl group to a 4F-MHPG core led to a significant loss of NET affinity, indicating that even small structural changes can have a large impact. nih.gov

The structural similarity of 4-phenyl-piperidine derivatives to potent opioid analgesics like pethidine has prompted investigations into their analgesic properties. researchgate.net These compounds have been shown to interact with opioid receptors, which are G-protein coupled receptors that mediate the body's response to both endogenous and exogenous opioids. nih.gov

Derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine have demonstrated significant analgesic activity in animal models. researchgate.netnih.gov Studies using the tail-flick test showed that N-substituted derivatives produced notable analgesic effects. researchgate.netnih.gov The mechanism of action was probed using the opioid antagonist naloxone, which suggested the involvement of opioid pathways. researchgate.net

Further research on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which are close structural analogues, also revealed potent analgesic efficacy. scispace.comresearchgate.net Interestingly, these compounds displayed pain-relieving effects even in the presence of naloxone, indicating that they may mediate their effects through both opioid-dependent and opioid-independent systems. researchgate.net It is well-established that the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold can produce compounds that are pure opioid receptor antagonists, demonstrating that minor structural modifications to the piperidine core can switch the pharmacological activity from agonist to antagonist. nih.govnih.gov

Antimicrobial Potentials: Antibacterial and Antifungal Activities

In the face of rising antimicrobial resistance, there is an urgent need for novel antimicrobial agents. nih.gov The piperidine scaffold has been explored for this purpose, with various derivatives showing promise against bacterial and fungal pathogens. nih.gov

A study on Diphenyl(piperidin-4-yl)methanol (DPP) derivatives, including a dichlorophenyl variant (DCP ), assessed their antimicrobial activity using the agar (B569324) well disc diffusion method. nih.gov The DCP derivative showed significant antibacterial activity against Shigella dysenteriae, the causative agent of shigellosis. nih.gov It also demonstrated notable effectiveness against Proteus mirabilis. nih.gov In antifungal assays, the DCP derivative was effective against Penicillium spp., suggesting potential for treating penicilliosis. nih.gov

Table 2: Antimicrobial Activity of a Dichlorophenyl Piperidinol Derivative (DCP) This table is interactive. You can sort and filter the data.

Microorganism Type Activity of DCP Notes Reference
Shigella dysenteriae Bacterium Effective Zone of Inhibition (ZOI) measured. nih.gov
Proteus mirabilis Bacterium Highly Effective Zone of Inhibition (ZOI) measured. nih.gov

Anti-mycobacterial Activity and Associated Mechanisms

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, necessitating the development of new anti-tubercular drugs. researchgate.netresearchgate.net Research has identified the piperidinol moiety as an attractive starting point for novel anti-tubercular agents. nih.govresearchgate.net

A specific piperidinol derivative and its corresponding bis-Mannich base analogue were found to be highly active and selective against mycobacteria. researchgate.netresearchgate.net These compounds were shown to rapidly kill the organism and possessed an encouraging cytotoxicity selectivity index of over 30-fold for mycobacteria. researchgate.netpjps.pk The investigation into their mechanism of action involved generating spontaneous resistant mutants of M. smegmatis. nih.govresearchgate.net Subsequent whole-genome sequencing of these resistant strains revealed a number of single nucleotide polymorphisms, which indicates that these piperidinol derivatives likely act on multiple biological targets within the mycobacterial cell. researchgate.netresearchgate.net

Other Investigated Biological Activities (e.g., Antidepressant, Anticonvulsant)

The piperidine and piperazine rings are common structural motifs in compounds active in the central nervous system. nih.govnih.gov The piperazine substructure, in particular, is found in many marketed antidepressant drugs, valued for its favorable CNS pharmacokinetic profile and its role in specific receptor binding conformations. nih.gov

While direct studies on the antidepressant or anticonvulsant properties of 4-(3,4-Dichlorophenyl)-4-piperidinol are not widely reported in the reviewed literature, various related heterocyclic compounds containing either a dichlorophenyl group or a piperidine ring have been evaluated for these activities. For example, a series of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives were synthesized and tested for anticonvulsant activity, though they did not show significant effects in a pentylenetetrazole-induced seizure model. neliti.com Other studies have successfully identified anticonvulsant properties in derivatives of pyrrolidine-2,5-dione, another heterocyclic core. nih.govnih.gov Similarly, antidepressant activity has been found in various thiophene (B33073) and tetrazole derivatives containing piperidine fragments. nih.gov These findings suggest that while the this compound scaffold itself has not been extensively explored for these specific indications, related structures show that the chemical space is promising for the development of novel antidepressant and anticonvulsant agents.

In Vitro Assay Methodologies for Biological Evaluation

The biological evaluation of derivatives of this compound relies on a variety of standardized in vitro assays. These methodologies are crucial for determining the pharmacological profile of new chemical entities, including their affinity for specific receptors, their ability to inhibit enzymes, their effects on ion channels, and their potential as antimicrobial agents. The following sections detail the specific assay methodologies used to evaluate these derivatives.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand (in this case, a this compound derivative) for a specific biological target, such as a receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the target receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated. A lower Ki or IC50 value indicates a higher binding affinity.

For instance, a series of N-(4-piperidinyl)-2-indolinones were evaluated for their binding affinity at the nociceptin (B549756) receptor (NOP) and other opioid receptors (μ, κ, and δ). nih.gov The Ki values were determined using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant. nih.gov Similarly, the binding affinities of novel arylalkylsulfonyl piperidine derivatives have been assessed for sigma (σ) receptors. nih.gov One such study identified 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine as a potent ligand with a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Table 1: Receptor Binding Affinity of Selected Piperidine and Related Derivatives

CompoundTarget ReceptorAssay TypeBinding Affinity (Ki or IC50)Reference
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-1 (σ1)Radioligand Binding AssayKi = 0.96 ± 0.05 nM nih.gov
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-2 (σ2)Radioligand Binding AssayKi = 91.8 ± 8.1 nM nih.gov
N-(3-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclobutyl)cyclopropanesulfonamideDopamine D3Radioligand Binding AssayIC50 = 0.620 nM bindingdb.org
N-(3-(2-(4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl)ethyl)cyclobutyl)furan-2-carboxamideDopamine D3Radioligand Binding AssayIC50 = 0.790 nM bindingdb.org

Enzyme Inhibition Assays (e.g., MAO inhibition)

Enzyme inhibition assays are conducted to measure the ability of a compound to interfere with enzyme activity. Monoamine oxidases (MAO-A and MAO-B) are frequent targets for derivatives of this compound due to their role in neurotransmitter metabolism. nih.govmdpi.com The selective inhibition of MAO-B is a recognized therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.com

A common method is a continuous spectrophotometric assay. nih.gov This technique measures the change in absorbance as the enzyme metabolizes a substrate, producing a product with a different spectral signature. For example, MAO-A activity can be assayed using kynuramine (B1673886) as a substrate and measuring the formation of 4-hydroxyquinoline (B1666331) at 316 nm, while MAO-B activity can be measured using benzylamine (B48309) as a substrate and monitoring benzaldehyde (B42025) formation at 250 nm. nih.gov The inhibitory potency of a compound is typically expressed as its IC50 value. Kinetic studies, including Lineweaver-Burk plots, can further characterize the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki). nih.govnih.gov

Research on a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated potent and selective inhibition of MAO-B with an IC50 value of 0.036 μM, while showing weak inhibition of MAO-A. mdpi.com Studies on pyridazinobenzylpiperidine derivatives also revealed compounds with high selectivity for MAO-B. nih.govmdpi.com For example, compound S5, a 3-chloro substituted benzylpiperidine derivative, was found to be a potent MAO-B inhibitor with an IC50 of 0.203 μM and a selectivity index of 19.04 over MAO-A. nih.govmdpi.com

Table 2: MAO Inhibition by Dichlorophenyl and Related Piperidine Derivatives

CompoundTarget EnzymeInhibitory Concentration (IC50)Inhibition Constant (Ki)Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150 μMN/A mdpi.com
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036 μMN/A mdpi.com
Compound S5 (Pyridazinobenzylpiperidine derivative)MAO-A3.857 μMN/A nih.govmdpi.com
Compound S5 (Pyridazinobenzylpiperidine derivative)MAO-B0.203 μM0.155 ± 0.050 μM nih.govmdpi.com
Compound S16 (Pyridazinobenzylpiperidine derivative)MAO-B0.979 μM0.721 ± 0.074 μM nih.gov

Calcium Channel Blocking Assays

The activity of this compound derivatives as calcium channel blockers is evaluated using both tissue-based and cellular assays. A classic method involves using isolated vascular tissues, such as rabbit aortic strips. nih.gov In this assay, the tissue is depolarized with a high-potassium solution in a calcium-free medium, and then calcium chloride is added cumulatively to induce contractions. The test compound is then introduced, and its ability to antagonize these calcium-induced contractions is measured, providing a functional assessment of its calcium channel blocking activity. nih.gov

A more specific method is the patch-clamp technique, which is used to directly measure the flow of ions through calcium channels in cell membranes. nih.gov This electrophysiological method can be applied to cells expressing specific subtypes of calcium channels, such as T-type (e.g., α1G) channels. nih.gov By recording the ionic currents in the presence and absence of the test compound, a precise determination of its inhibitory effect and potency (IC50) on a specific channel can be achieved. nih.gov Studies on 4-piperidinecarboxylate derivatives have demonstrated significant T-type calcium channel inhibitory activity using such patch-clamp assays. nih.gov

Table 3: Calcium Channel Blocking Activity of Piperidine Derivatives

Compound ClassAssay MethodTargetObserved ActivityReference
4-(Diarylmethyl)-1-[3-(aryloxy)propyl]piperidinesAntagonism of Ca2+-induced contractionsVoltage-gated Ca2+ channelsDerivatives with fluoro substituents on the diphenylmethyl group were most potent. nih.gov
4-Piperidinecarboxylate and 4-piperidinecyanide derivativesPatch-clamp electrophysiologyT-type calcium channels (α1G)% Inhibition at 10 μM = 61.85-71.99; IC50 = 1.57 - 4.98 μM nih.gov

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound derivatives is assessed through susceptibility testing against a panel of pathogenic microorganisms, including bacteria and fungi. Standard methods recommended by clinical laboratory standards bodies are often employed.

One common technique is the agar well diffusion method. researchgate.net In this assay, an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added to the wells. After incubation, the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured. A larger zone diameter indicates greater antimicrobial activity. researchgate.net

For a more quantitative measure, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com This involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation. mdpi.com For example, N-arylsulfonyl-3,5-diarylidene-4-piperidones have been evaluated using the agar well method, with one derivative showing notable antifungal activity. researchgate.net Other studies on different heterocyclic derivatives have used broth microdilution to establish specific MIC values against various pathogens. nih.gov

Table 4: Antimicrobial Activity of Selected Piperidone and Related Derivatives

Compound/DerivativeAssay MethodTest OrganismResultReference
3,5-Dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one (5e)Agar Well DiffusionAspergillus niger, Aspergillus fumigatusIdentified as the most effective antifungal agent in the series. researchgate.net
Pyrazole (B372694) containing thiophene-3-carboxylate derivative (7b)Broth MicrodilutionE. coliMIC = 0.22 μg/mL nih.gov
Pyrazolo-thiazolin-4-one derivative (4a)Broth MicrodilutionE. coliMIC = 0.45 μg/mL nih.gov

Computational Chemistry and Molecular Modeling in the Research of 4 3,4 Dichlorophenyl 4 Piperidinol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-(3,4-dichlorophenyl)-4-piperidinol, docking simulations are employed to understand how it interacts with the active site of a biological target, such as an enzyme or a receptor. These simulations can elucidate key binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for the ligand's affinity and selectivity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a defined scoring function. The results can provide a detailed view of the ligand-target complex, guiding further structural modifications to enhance binding affinity and efficacy. For instance, studies on similar piperidine (B6355638) derivatives have successfully used molecular docking to identify potent inhibitors for various targets, such as the epidermal growth factor receptor (EGFR) and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond TYR 252 2.8
Hydrogen Bond ASP 110 3.1
Hydrophobic PHE 345 3.5
Hydrophobic LEU 250 3.9

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can be used to assess the stability of the docked pose and to explore the conformational landscape of both the ligand and the target protein upon binding. nih.gov

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the complex behaves in a simulated physiological environment. Conformational analysis of this compound is crucial as the molecule's three-dimensional shape dictates its ability to fit into a binding pocket. nih.gov MD simulations can identify the most stable conformations and the energetic barriers between them, which is vital for understanding receptor recognition and designing conformationally constrained analogs with improved activity. nih.gov

Free Energy Perturbation (FEP) Calculations in Ligand Design

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. cresset-group.com FEP calculations are particularly valuable in lead optimization, as they can accurately predict the change in binding affinity resulting from small chemical modifications to a lead compound like this compound. schrodinger.com

The method involves "alchemically" transforming one molecule into another through a series of non-physical intermediate steps in a computer simulation. cresset-group.com By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding free energy can be determined. Despite being computationally expensive, FEP has become more accessible with advances in computing power and has been successfully applied in numerous drug discovery projects. chemrxiv.orgchemrxiv.org For derivatives of this compound, FEP can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Table 2: Example of Relative Binding Free Energy Predictions from FEP

Compound Modification Predicted ΔΔG (kcal/mol) Experimental ΔΔG (kcal/mol)
R = H -> R = F -0.8 ± 0.2 -0.7
R = H -> R = Cl -1.2 ± 0.3 -1.1

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov For this compound and its analogs, a pharmacophore model can be developed based on the key interaction points identified from known active compounds or from the ligand-target complex structure. These models typically include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. researchgate.netijper.org This approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest, providing new starting points for drug design. nih.gov

Table 3: Common Pharmacophore Features for a 4-Arylpiperidin-4-ol Scaffold

Feature Description
Aromatic Ring (AR) Corresponds to the dichlorophenyl group
Hydrogen Bond Donor (HBD) The hydroxyl group on the piperidine ring
Hydrogen Bond Acceptor (HBA) The oxygen of the hydroxyl group
Hydrophobic (HY) The piperidine ring and aryl substituents

In Silico Pharmacokinetic and Pharmacodynamic Modeling for Design

In addition to predicting how a compound will interact with its target, computational methods can also forecast its pharmacokinetic (PK) and pharmacodynamic (PD) properties. In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of drug design to identify potential liabilities that could lead to failure in later stages of development. researchgate.net

For this compound, these models can predict properties such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential off-target effects. nih.gov By integrating these predictions into the design cycle, chemists can modify the structure of the molecule to improve its drug-like properties. This holistic approach, which considers both efficacy and safety early on, is essential for the successful development of new therapeutic agents.

Lead Optimization Strategies for 4 3,4 Dichlorophenyl 4 Piperidinol Scaffolds

Rational Drug Design Approaches

Rational drug design relies on the known structure and function of a biological target to develop molecules that can interact with it effectively. bioexcel.eu This knowledge-based approach significantly reduces the trial-and-error inherent in random screening and helps to avoid "molecular obesity"—the trend of designing overly large and complex molecules that often have poor drug-like properties. bioexcel.euscienceopen.com

Key computational methods are central to this strategy. patsnap.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how structural modifications might affect a compound's interaction with its target. patsnap.comfrontiersin.org Molecular docking can help identify the optimal conformation of a ligand within a target's binding pocket and estimate the interaction energy. mdpi.com For instance, understanding the binding interactions between an enzyme and its inhibitors is fundamental to developing novel, more potent compounds. nih.gov The binding sites of enzymes like dipeptidyl peptidase-4 (DPP-4) are often characterized as having distinct pockets (e.g., S1 and S2) that accommodate specific parts of a ligand. nih.govmdpi.com

Structure-activity relationship (SAR) analysis is a foundational component of rational design. patsnap.com By systematically altering the chemical structure of a lead compound, researchers can identify the key functional groups, or pharmacophores, responsible for its biological activity. patsnap.comscienceopen.com This analysis guides the design of simplified or modified derivatives that retain the necessary features for biological activity while improving other properties. scienceopen.com For piperidine-based scaffolds, computational analysis and NMR studies have been used to understand the conformational properties that are optimal for receptor recognition. nih.gov Such studies can reveal that certain structural modifications, while seemingly minor, may constrain the molecule in a suboptimal orientation or introduce unfavorable steric interactions with the receptor. nih.gov

Iterative Synthesis and Biological Evaluation Cycles

The core of lead optimization is an iterative process of designing, synthesizing, and biologically evaluating new compounds. patsnap.com This cyclical approach allows medicinal chemists to progressively refine a lead compound based on empirical data. nih.gov

A common strategy begins with the identification of a "hit" compound from a screening library. nih.govnih.gov Once a hit, such as a piperidinol with promising activity, is identified and its activity is confirmed through resynthesis and re-evaluation, it is selected for further investigation. nih.gov To generate a robust SAR, an optimization library of analogs is often created. nih.govnih.gov For example, a 22-member library of piperidinol analogs was generated using parallel synthesis to explore the SAR around an anti-tuberculosis hit compound. nih.govnih.gov

This process involves several key stages:

Design: Based on initial SAR data and computational modeling, new analogs are designed with specific structural modifications intended to improve potency, selectivity, or pharmacokinetic properties. patsnap.com

Synthesis: The designed analogs are then produced through chemical synthesis. nih.govscielo.br Synthetic routes are often developed to be efficient and adaptable, allowing for the creation of a diverse set of derivatives. beilstein-journals.org

Biological Evaluation: The newly synthesized compounds are tested in a battery of in vitro and/or in vivo assays to determine their biological activity and other relevant properties. researchgate.netmdpi.com This can include measuring binding affinity for a target receptor, inhibitory concentration (IC50) against an enzyme, or antiproliferative activity against cancer cell lines. researchgate.netnih.gov

The results from the biological evaluation feed back into the design phase of the next cycle, informing which modifications were successful and guiding the design of the subsequent generation of analogs. patsnap.com

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to enhance a compound's potency (the amount of substance needed to produce a given effect) and its selectivity (the ability to interact with a specific target over others). patsnap.com Several medicinal chemistry strategies are used to achieve this.

Functional Group Modification: Direct chemical manipulation of functional groups is a common approach. nih.gov For example, in a series of NNRTI (non-nucleoside reverse transcriptase inhibitor) candidates, Monte Carlo/Free Energy Perturbation (MC/FEP) calculations were used to optimize substituents on a phenyl ring, which quickly led to the selection of chlorine or a cyano group as preferred options. nih.gov The enhanced activity of cyano derivatives was attributed to favorable ion-dipole interactions with a nearby histidine residue in the target enzyme. nih.gov

Bioisosteric Replacement: This technique involves substituting a functional group with a chemically similar group to improve biological activity or pharmacokinetics. patsnap.com For example, replacing a hydrogen atom with a methyl group on a benzene (B151609) ring was found to increase the inhibitory activity of certain 4-hydroxyphenylpyruvate dioxygenase inhibitors. frontiersin.org

Conformational Constraint: By introducing structural elements that reduce a molecule's flexibility, it can be locked into a more active conformation for receptor binding. patsnap.com However, this can also have the opposite effect if the constrained conformation is not optimal for receptor interaction. nih.gov

Scaffold Hopping and Linker Optimization: Scaffold hopping involves changing the core structure of the molecule while retaining essential functionalities, potentially leading to novel compounds with improved properties. patsnap.com Optimizing the linker region between key pharmacophores can also significantly impact affinity and selectivity. nih.gov For instance, modifying the aryl amide portion and using a more rigid trans-butenyl linker was found to optimize D3 receptor affinity and D2/D3 selectivity in a series of dopamine (B1211576) receptor antagonists. nih.gov

Modulating Physicochemical Properties: Modifications are often made to improve properties like lipophilicity, which can influence both potency and pharmacokinetics. In one study on D4 receptor antagonists, an ether moiety was added to a 4,4-difluoropiperidine (B1302736) scaffold to help modulate the compound's high lipophilicity and improve its CNS multi-parameter optimization (MPO) score. nih.gov

Achieving high selectivity is particularly crucial. For dopamine D4 receptor antagonists, extensive SAR studies led to the identification of a 4,4-difluoropiperidine ether series that conferred improved potency and remarkable selectivity over other dopamine receptor subtypes. nih.gov Similarly, optimization of heterocyclic replacements for a pyrazole (B372694) group in a series of piperidine (B6355638) derivatives led to a compound with over 300-fold selectivity for the human D4 receptor over D2 and D3 receptors. nih.gov

Analog Design and Development

The design and synthesis of analogs are the practical application of the strategies mentioned above. The 4-(3,4-Dichlorophenyl)-4-piperidinol scaffold and its close relatives have been the subject of extensive analog development for various therapeutic targets.

One notable effort involved the optimization of a piperidinol hit for anti-tuberculosis activity. nih.gov The initial hit was structurally similar to known drugs like haloperidol, suggesting it was a biologically useful scaffold. nih.gov A library of analogs was created by modifying the N-alkyl side chain, specifically by reacting the parent piperidinol with various substituted phenoxy epoxides. This led to the generation of derivatives with different electronic and steric properties on the phenoxy ring. nih.gov

Table 1: Selected Analogs of a 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (B1584277) Scaffold and their Anti-Tuberculosis Activity

CompoundR-group on Phenoxy RingStereochemistryMIC (µg/mL)
4g 4-FluoroS0.7
4n 4-(Trifluoromethyl)R0.8
4o 2,6-DimethylS>50
Data sourced from a study on piperidinol analogs with anti-tuberculosis activity. nih.gov The table shows how substitutions on the terminal phenoxy ring influence the Minimum Inhibitory Concentration (MIC).

In another example, researchers sought to develop improved dopamine D4 receptor antagonists from a 4,4-difluoropiperidine scaffold. nih.gov They synthesized a series of analogs by introducing an ether linkage and modifying the terminal aromatic group. This work identified that a 3,4-difluorophenyl group was the most potent in one series. nih.gov

Table 2: Potency of 4,4-Difluoropiperidine Ether Analogs as D4 Receptor Antagonists

CompoundEther Linkage GroupKi (nM)
7a 3-Fluorophenyl29
8a 4-Fluorophenyl28
8b 3,4-Difluorophenyl5.5
8c 3-Methylphenyl13
Data sourced from a study on 4,4-difluoropiperidine ethers as D4 antagonists. nih.gov The table highlights the impact of substitution on the phenoxy ether moiety on the binding affinity (Ki) for the D4 receptor.

These examples demonstrate the core principle of analog design: making systematic structural changes to a lead scaffold and evaluating the resulting impact on biological activity to develop compounds with superior therapeutic profiles. nih.govnih.gov The synthesis of such analogs can involve multi-step procedures, including reactions like Knoevenagel condensation, Suzuki coupling, or the formation of amide or ether linkages to build molecular diversity. nih.govscielo.brresearchgate.netsemanticscholar.org

Metabolic Transformations of Dichlorophenylpiperidine Scaffolds in Biological Systems Mechanistic Aspects

Enzymatic Pathways Involved in Compound Biotransformation

The metabolic breakdown of dichlorophenylpiperidine scaffolds is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These heme-containing monooxygenases are responsible for the phase I metabolism of a vast array of drugs. mdpi.com For compounds with a dichlorophenyl moiety, hydroxylation of the aromatic ring is a common metabolic pathway. nih.govwashington.edu Specifically, CYP enzymes catalyze the insertion of a hydroxyl group onto the dichlorophenyl ring, a process that can be influenced by the substitution pattern on the ring. nih.govwashington.edu

The piperidine (B6355638) ring itself is also a site for metabolic attack. N-dealkylation is a major biotransformation pathway for many piperidine-containing drugs, particularly those with an N-alkyl substituent. nih.gov This reaction is often catalyzed by CYP3A4, a key enzyme in drug metabolism. nih.gov Additionally, oxidation of the piperidine ring can occur, leading to the formation of various oxidized metabolites. researchgate.net For 4-hydroxypiperidines, further oxidation is a possibility.

Key enzymatic reactions in the biotransformation of dichlorophenylpiperidine scaffolds include:

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the 3,4-dichlorophenyl ring. This reaction is a common detoxification pathway for aromatic compounds and is primarily catalyzed by CYP enzymes. nih.govwashington.edumdpi.com

N-Dealkylation: Cleavage of an alkyl group from the piperidine nitrogen. This is a prevalent metabolic route for N-substituted piperidines and is significantly mediated by CYP3A4. nih.govnih.gov

Piperidine Ring Oxidation: Hydroxylation or other oxidative modifications of the piperidine ring itself. researchgate.netwikipedia.org

The specific CYP isoforms involved in the metabolism of a particular dichlorophenylpiperidine derivative can vary, but CYP3A4 is frequently implicated due to its broad substrate specificity. nih.govnih.gov Studies on compounds with similar structures, such as diclofenac (which also contains a dichlorophenyl group), have highlighted the role of CYP2C9 in aromatic hydroxylation, while CYP3A4 is involved in other oxidative pathways. semanticscholar.orgresearchgate.net For piperidine-containing structures, CYP3A4 is a major contributor to their N-dealkylation. nih.gov

Identification of Metabolites through Analytical Techniques

The identification and structural elucidation of metabolites are essential for a comprehensive understanding of a drug's metabolic fate. A combination of advanced analytical techniques is typically employed for this purpose. High-performance liquid chromatography (HPLC) is a fundamental tool for separating metabolites from the parent compound and endogenous biological components. nih.govnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the detection and identification of metabolites. researchgate.netrhhz.netresearchgate.net By providing accurate mass measurements and fragmentation patterns, LC-MS/MS allows for the structural characterization of metabolites formed in in vitro systems, such as human liver microsomes, and in in vivo samples. nih.govresearchgate.net Human liver microsomes are a standard in vitro model for studying drug metabolism as they contain a high concentration of CYP enzymes. nih.govresearchgate.netnih.gov

Table 1: Common Analytical Techniques for Metabolite Identification

TechniquePrincipleApplication in Metabolite Identification
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their physicochemical properties (e.g., polarity, size) as they pass through a stationary phase.Isolation of metabolites from complex biological matrices for further analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.Provides molecular weight information and fragmentation patterns of metabolites, enabling their structural elucidation.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to obtain detailed structural information from the fragmentation of selected ions.Confirms the identity of metabolites by comparing their fragmentation patterns with those of the parent drug or reference standards.

Theoretical Considerations of Metabolic Stability and Modifications for Optimization

Metabolic stability is a critical parameter in drug discovery, as it influences the half-life and oral bioavailability of a compound. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic properties. Therefore, medicinal chemistry efforts frequently focus on designing molecules with improved metabolic stability.

For dichlorophenylpiperidine scaffolds, several strategies can be employed to enhance metabolic stability:

Blocking Metabolic Hotspots: Introduction of chemical groups at positions susceptible to metabolic attack can sterically hinder enzyme access or alter the electronic properties of the molecule to disfavor metabolism. For example, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can block this metabolic pathway.

Modifying Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized by CYP enzymes. Reducing the lipophilicity of a molecule can decrease its affinity for these enzymes and thereby improve its metabolic stability.

Altering Electronic Properties: The electronic nature of the aromatic ring and the piperidine nitrogen can influence the rate of metabolism. The introduction of electron-withdrawing groups can make the aromatic ring less susceptible to oxidative attack.

Computational models can be used to predict the metabolic fate of a compound and to guide the design of more stable analogs. These in silico tools can identify potential sites of metabolism ("metabolic hotspots") and predict the likelihood of different metabolic reactions occurring.

Table 2: Strategies for Optimizing Metabolic Stability of Dichlorophenylpiperidine Scaffolds

Modification StrategyRationalePotential Outcome
Introduction of Halogens (e.g., Fluorine) Blocks sites of hydroxylation.Increased metabolic stability.
Introduction of Polar Functional Groups Decreases lipophilicity.Reduced binding to metabolic enzymes.
Modification of N-Alkyl Substituent on Piperidine Altering the size and nature of the N-alkyl group can influence the rate of N-dealkylation.Can either increase or decrease metabolic stability depending on the specific modification.
Introduction of Electron-Withdrawing Groups on the Phenyl Ring Deactivates the aromatic ring towards electrophilic attack by CYP enzymes.Reduced rate of aromatic hydroxylation.

By considering these theoretical principles and employing rational drug design strategies, it is possible to optimize the metabolic profile of compounds containing the 4-(3,4-Dichlorophenyl)-4-piperidinol scaffold, leading to the development of drug candidates with more favorable pharmacokinetic properties.

Q & A

Basic: What are the established synthetic pathways for 4-(3,4-Dichlorophenyl)-4-piperidinol, and what intermediates are critical in its multi-step synthesis?

The synthesis typically involves condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine in ethanol, followed by hydrogenation using a palladium catalyst in tetrahydrofuran (THF) to yield intermediates like N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine. Resolution with chiral agents (e.g., D(-)-mandelic acid) is critical for isolating enantiomerically pure forms .

Key Intermediates:

  • 4-(3,4-Dichlorophenyl)-1-tetralone
  • N-methyl-1-tetralone derivatives
  • Schiff base intermediates (after methylamine condensation)

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR shifts with reference data from NIST Standard Reference Database . Use 2D NMR (COSY, HSQC) to confirm stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray Crystallography : For unambiguous structural confirmation of crystalline derivatives .

Advanced: How can researchers optimize the hydrogenation step using palladium catalysts to improve yield and reduce by-products?

  • Catalyst Screening : Test Pd/C, Pd(OAc)2_2, or PdCl2_2 under varying pressures (1–5 atm H2_2).
  • Solvent Optimization : Compare THF, ethyl acetate, or methanol for solubility and reaction efficiency.
  • In Situ Monitoring : Use GC-MS or HPLC to track intermediate conversion and minimize over-reduction.
  • By-Product Mitigation : Add catalytic amounts of triethylamine to suppress dechlorination side reactions .

Advanced: What strategies are effective in elucidating the stereochemical outcomes of this compound derivatives during asymmetric synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., mandelic acid) for diastereomeric salt formation .
  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Computational Modeling : Density Functional Theory (DFT) to predict enantiomer stability and transition states.
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions .

Basic: What known biological targets or pathways are associated with this compound based on current research?

  • Serotonin Receptors (5-HT) : Modulates 5-HT1A_{1A} and 5-HT2A_{2A} in neuropharmacological studies .
  • Dopamine Receptors (D2_2) : Intermediate in antipsychotic drug synthesis (e.g., haloperidol analogs) .
  • MAPK10 Pathway : Potential role in neurodegenerative disease models via kinase inhibition .

Advanced: How should contradictory data regarding the metabolic stability of this compound in different in vitro models be addressed?

  • Comparative Assays : Parallel testing in human hepatocytes vs. liver microsomes to assess CYP450-mediated metabolism.
  • Isotope-Labeling : Use 14^{14}C-labeled analogs to track metabolite formation via LC-MS/MS.
  • Enzyme Inhibition Profiling : Evaluate CYP3A4/2D6 interactions using fluorogenic substrates .

Basic: What are the critical safety considerations and handling protocols for this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic by-products before disposal .

Advanced: In computational modeling studies, what parameters are essential for accurately predicting the binding affinity of this compound to dopamine receptors?

  • Docking Protocols : Use AutoDock Vina with flexible receptor grids (e.g., D2_2 receptor PDB: 6CM4).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (100 ns trajectories).
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding ΔG .

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4-(3,4-Dichlorophenyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dichlorophenyl)-4-piperidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.